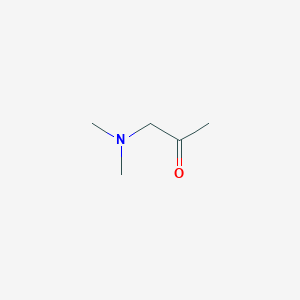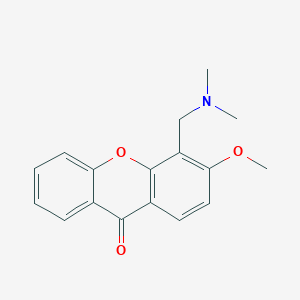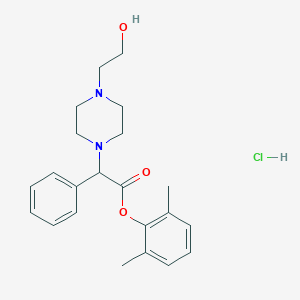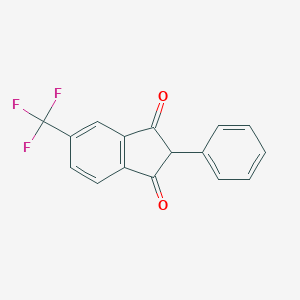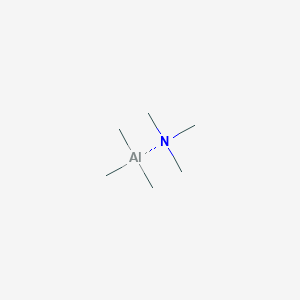![molecular formula C10H10S B100686 Benzo[b]thiophene, 3,7-dimethyl- CAS No. 16587-41-0](/img/structure/B100686.png)
Benzo[b]thiophene, 3,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]thiophene, 3,7-dimethyl- is a chemical compound that belongs to the family of heterocyclic organic compounds. It is a type of benzothiophene that has two methyl groups attached to the carbon atoms at the 3 and 7 positions. This chemical compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of Benzo[b]thiophene, 3,7-dimethyl- is not fully understood. However, several studies have suggested that this compound exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Benzo[b]thiophene, 3,7-dimethyl- has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, which are two major factors contributing to the development of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Moreover, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for the development of new anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Benzo[b]thiophene, 3,7-dimethyl- in lab experiments is its high potency and selectivity. This compound exhibits significant biological effects at low concentrations, which makes it an ideal candidate for studying various signaling pathways and biological processes. However, one of the major limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on Benzo[b]thiophene, 3,7-dimethyl-. One of the most promising directions is the development of new drugs based on this compound for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of new synthetic methods for the preparation of this compound and its derivatives could lead to the discovery of new compounds with improved biological activity.
Méthodes De Synthèse
The synthesis of Benzo[b]thiophene, 3,7-dimethyl- can be achieved through various methods, including cyclization of the appropriate ketone and thioamide, cyclization of the appropriate alkyne and thioamide, or cyclization of the appropriate aldehyde and thioamide. One of the most commonly used methods for synthesizing this compound is the cyclization of 3,7-dimethyl-2-thioxo-2,3-dihydro-1H-benzo[e]indene-1-carboxylic acid with phosphorus pentoxide.
Applications De Recherche Scientifique
Benzo[b]thiophene, 3,7-dimethyl- has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported that this compound exhibits significant antioxidant, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Moreover, this compound has been investigated for its potential as a lead compound in the development of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Propriétés
Numéro CAS |
16587-41-0 |
|---|---|
Nom du produit |
Benzo[b]thiophene, 3,7-dimethyl- |
Formule moléculaire |
C10H10S |
Poids moléculaire |
162.25 g/mol |
Nom IUPAC |
3,7-dimethyl-1-benzothiophene |
InChI |
InChI=1S/C10H10S/c1-7-4-3-5-9-8(2)6-11-10(7)9/h3-6H,1-2H3 |
Clé InChI |
YFVIULBUVVXJQI-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=CS2)C |
SMILES canonique |
CC1=C2C(=CC=C1)C(=CS2)C |
Autres numéros CAS |
16587-41-0 |
Synonymes |
3,7-Dimethylbenzo[b]thiophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



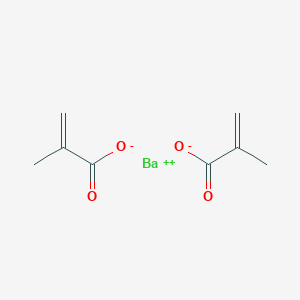
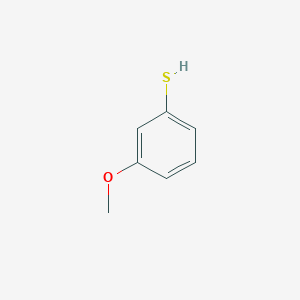
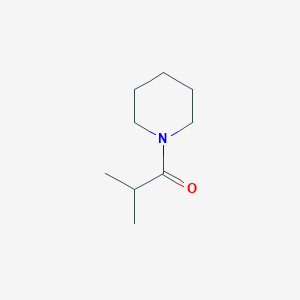
![(1R,2S,4S,8S,9S,12S,13S,16S,18R)-6-[(3S)-4-Hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol](/img/structure/B100612.png)
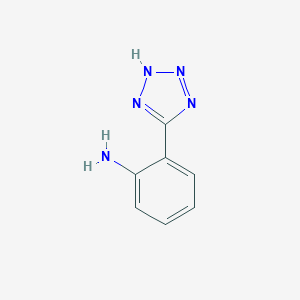
![4-(1H-Benzo[d]imidazol-2-yl)butan-2-one](/img/structure/B100614.png)
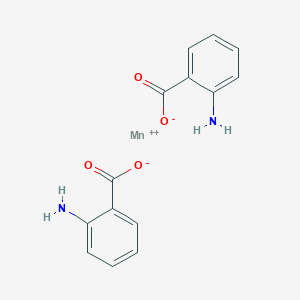
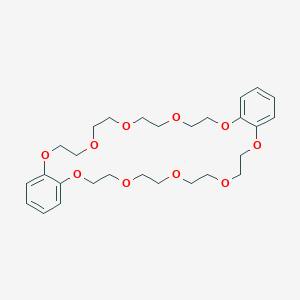
![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)
